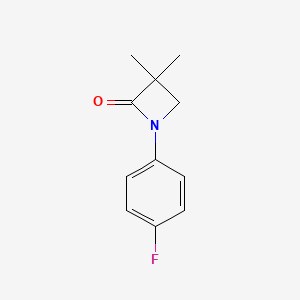

1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Fluorophenyl)piperazine” is a fluorinated building block . It has been used in the synthesis of N,N-disubstituted piperazine .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced the thiopropargylated 1,2,4-triazole .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, the click 1,3-dipolar cycloaddition reaction of the mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in the presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .Scientific Research Applications

Phosphorus–Fluorine Chemistry

- The study on phosphorus–fluorine chemistry revealed the synthesis of heterocyclic fluorophosphoranes, showcasing the cleavage of silicon–nitrogen bonds in specific ureas with fluorophosphoranes. This research is fundamental for understanding the chemical properties and potential applications of fluorinated phosphorus compounds (Dunmur & Schmutzler, 1971).

Antitumor Agents

- A study on 3-Phenoxy-1,4-diarylazetidin-2-ones investigated their structure-activity relationships, leading to the discovery of potent antiproliferative compounds. This research has implications for the development of new tubulin-targeting antitumor agents (Greene et al., 2016).

Fluorination Agents

- Research on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent highlighted its high thermal stability and resistance to aqueous hydrolysis, along with diverse fluorination capabilities. This agent is poised to have significant utility in drug discovery and synthetic chemistry (Umemoto et al., 2010).

Membrane Probes

- A study on BODIPY phosphatidylcholine as a membrane probe elucidated its miscibility and steady-state fluorescence behavior, providing a tool for cell biology research to understand lipid dynamics and signaling in cellular membranes (Dahim et al., 2002).

Antibacterial Quinolones

- The development of a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated extremely potent antibacterial activities, offering a promising direction for new antibacterial therapies (Kuramoto et al., 2003).

Cholesterol Absorption Inhibitors

- The discovery of SCH 58235 , a potent inhibitor of cholesterol absorption, highlighted the importance of strategic molecular modifications to enhance activity and metabolic stability, contributing to therapies for lowering cholesterol levels (Rosenblum et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bis(4-fluorophenyl)methyl piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

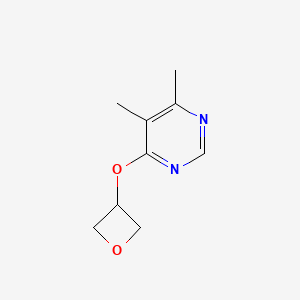

IUPAC Name |

1-(4-fluorophenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGLDTIJHGNTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2840000.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)